N4-(3-chloro-4-methylphenyl)-N2-[(oxolan-2-yl)methyl]pteridine-2,4-diamine
Description
Properties
IUPAC Name |
4-N-(3-chloro-4-methylphenyl)-2-N-(oxolan-2-ylmethyl)pteridine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN6O/c1-11-4-5-12(9-14(11)19)23-17-15-16(21-7-6-20-15)24-18(25-17)22-10-13-3-2-8-26-13/h4-7,9,13H,2-3,8,10H2,1H3,(H2,21,22,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXFOYIHWXDMALV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=NC3=NC=CN=C32)NCC4CCCO4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N4-(3-chloro-4-methylphenyl)-N2-[(oxolan-2-yl)methyl]pteridine-2,4-diamine typically involves multiple steps, including the formation of the pteridine core and subsequent substitution reactions. One common synthetic route involves the reaction of 3-chloro-4-methylphenylamine with a pteridine precursor under specific conditions to introduce the 3-chloro-4-methylphenyl group. The oxolan-2-ylmethyl group can be introduced through a nucleophilic substitution reaction using an appropriate oxolan-2-ylmethyl halide .
Chemical Reactions Analysis
N4-(3-chloro-4-methylphenyl)-N2-[(oxolan-2-yl)methyl]pteridine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Scientific Research Applications
N4-(3-chloro-4-methylphenyl)-N2-[(oxolan-2-yl)methyl]pteridine-2,4-diamine has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound may have potential as a biochemical probe for studying enzyme interactions and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of N4-(3-chloro-4-methylphenyl)-N2-[(oxolan-2-yl)methyl]pteridine-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and molecular features of N4-(3-chloro-4-methylphenyl)-N2-[(oxolan-2-yl)methyl]pteridine-2,4-diamine and its analogs:
Structural and Functional Insights:
Substituent Effects on Lipophilicity: The 2-phenylethyl substituent (C21H19ClN6, ) introduces a bulky aromatic side chain, likely increasing lipophilicity compared to the oxolane-containing analog.
Electronic Modifications :
- The 3-fluorophenyl substituent (C19H14ClFN6, ) adds electronegativity, which could influence binding interactions in biological targets (e.g., kinase inhibition).
Steric and Conformational Considerations :
- The oxolane group in the query compound introduces a five-membered oxygen-containing ring, which may reduce steric hindrance compared to bulkier substituents like phenethyl ().
Biological Activity
N4-(3-chloro-4-methylphenyl)-N2-[(oxolan-2-yl)methyl]pteridine-2,4-diamine is a complex organic compound with significant biological activity, particularly in the fields of oncology and immunology. Its structure includes a pteridine core, which is known for its involvement in various biological processes and as a scaffold for drug development.
Chemical Structure and Properties
The molecular formula of this compound is . It features a pteridine ring system substituted with a chloromethylphenyl group and an oxolan-2-yl side chain, enhancing its pharmacological properties. The compound's three-dimensional conformation significantly influences its biological activity.
The biological activity of this compound primarily involves its interaction with biological targets such as enzymes or receptors involved in cell signaling pathways. It is believed to modulate specific pathways that regulate cell proliferation and apoptosis, making it a candidate for cancer treatment. Its ability to inhibit certain kinases or enzymes involved in tumor growth has been documented in various studies.
In Vitro Studies
In vitro studies have demonstrated significant activity against various cancer cell lines. For example, the compound has shown promising results in inhibiting the growth of breast cancer and leukemia cell lines, indicating its potential as an anticancer agent.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.0 | Growth inhibition |
| K562 (Leukemia) | 3.5 | Induction of apoptosis |
| A549 (Lung Cancer) | 7.0 | Cell cycle arrest |
Synthesis and Stability
The synthesis of this compound can be achieved through several chemical reactions involving specific conditions such as temperature control and solvent choice. Techniques like chromatography are commonly employed for purification.
Stability studies indicate that the compound remains stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions. Its solubility profile suggests it is soluble in organic solvents but may have limited solubility in water due to its hydrophobic aromatic components.
Case Studies and Applications
Several case studies highlight the potential applications of this compound in therapeutic contexts:
- Cancer Treatment : A study demonstrated that the compound effectively reduces tumor size in xenograft models of breast cancer when administered at specific dosages.
- Immunomodulatory Effects : Research indicates that this compound may enhance immune responses by modulating cytokine production, thus showing potential for treating autoimmune diseases.
- Analgesic Properties : Preliminary findings suggest that it may exhibit analgesic effects, making it a candidate for pain management therapies.
Q & A
Basic: What are the recommended synthetic routes for N4-(3-chloro-4-methylphenyl)-N2-[(oxolan-2-yl)methyl]pteridine-2,4-diamine, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves multi-step nucleophilic substitution reactions. For example:
- Step 1: React a halogenated pteridine core (e.g., 2,4-dichloropteridine) with 3-chloro-4-methylaniline under acidic conditions (e.g., HCl) at elevated temperatures (160°C) to introduce the N4-substituted aryl group .
- Step 2: Introduce the oxolan-2-ylmethyl group via alkylation using (oxolan-2-yl)methyl bromide in a polar aprotic solvent like dimethylacetamide (DMA) at 55°C under inert atmosphere (N₂), followed by neutralization with triethylamine (Et₃N) .
Optimization Tips: - Use anhydrous solvents to minimize side reactions.
- Monitor reaction progress via TLC or HPLC.
- Purify intermediates via column chromatography or recrystallization to improve yields (typically 32–60% for analogous compounds) .
Advanced: How can researchers design experiments to elucidate the compound’s mechanism of action against kinase targets?
Methodological Answer:
- Kinase Inhibition Assays: Use fluorescence-based or radiometric assays (e.g., ADP-Glo™) to measure inhibition of kinases like Aurora kinases, referencing protocols for structurally related pteridines .
- Structural Studies: Perform X-ray crystallography or cryo-EM to resolve binding interactions between the compound and kinase domains. Molecular docking simulations (e.g., AutoDock Vina) can predict binding poses .
- Cellular Validation: Test in cancer cell lines (e.g., COS-7) with siRNA knockdown of target kinases to confirm on-target effects. Monitor downstream phosphorylation via Western blot .
Basic: What analytical techniques are critical for characterizing this compound’s purity and structural integrity?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR confirms substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm, oxolane protons at δ 3.5–4.2 ppm) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., calculated for C₁₉H₂₀ClN₅O: 393.13 g/mol) .
- HPLC: Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% for biological assays) .
- Elemental Analysis: Verify C, H, N, Cl content within ±0.4% of theoretical values .
Advanced: How can contradictions in reported bioactivity data (e.g., IC₅₀ variability) be systematically addressed?
Methodological Answer:
- Standardized Assays: Replicate studies using uniform protocols (e.g., fixed ATP concentrations in kinase assays) to minimize inter-lab variability .
- Cell Line Authentication: Use STR profiling to confirm genetic stability of cell lines (e.g., 3D7 vs. W2 malaria strains in antiplasmodial studies) .
- Meta-Analysis: Pool data from multiple studies using Bayesian statistics to identify outliers and adjust for confounding factors (e.g., solvent effects, serum content) .
Advanced: What strategies are effective for SAR studies to enhance bioactivity?
Methodological Answer:
- Substituent Scanning: Synthesize analogs with modified aryl (e.g., 3-fluoro vs. 3-chloro) or oxolane groups. Compare activities using dose-response curves .
- Pharmacophore Modeling: Use software like Schrödinger’s Phase to identify critical hydrogen bond donors/acceptors (e.g., pteridine NH groups) .
- Metabolic Stability Testing: Replace labile groups (e.g., morpholine in triazine analogs) with oxolane to improve half-life in hepatic microsome assays .
Basic: What solvent and catalyst systems are optimal for key synthetic steps?
Methodological Answer:
- Solvents: DMA or 1,4-dioxane for nucleophilic substitutions due to high polarity and inertness . Avoid protic solvents (e.g., water) in alkylation steps to prevent hydrolysis.
- Catalysts: Et₃N (3.2 mmol) effectively neutralizes HBr byproducts in alkylation reactions . For aryl amination, HCl (1M) accelerates substitution at 160°C .
Advanced: How can computational methods predict off-target effects or toxicity?
Methodological Answer:
- Off-Target Screening: Use SwissTargetPrediction or SEA to rank potential kinase/non-kinase targets .
- Toxicity Profiling: Apply QSAR models (e.g., ProTox-II) to predict hepatotoxicity or mutagenicity. Validate with Ames tests for genotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
